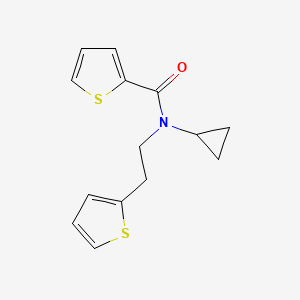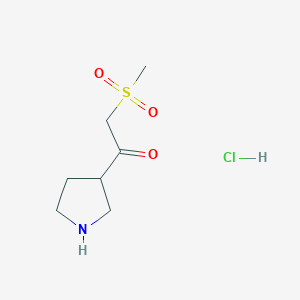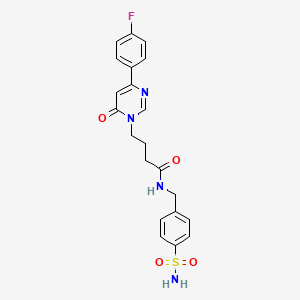![molecular formula C24H29N5O4 B2482744 3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892289-72-4](/img/structure/B2482744.png)
3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H29N5O4 and its molecular weight is 451.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Disposition in Humans
The disposition and metabolism of various novel compounds, including those structurally similar to 3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide, have been extensively studied in humans to understand their pharmacokinetics and potential therapeutic applications. For instance, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, were determined in healthy male subjects, highlighting the importance of understanding drug-related material's elimination pathways, which occur principally via feces, and the identification of metabolites through advanced analytical methods such as high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011).
Pharmacological Effects and Mechanisms
The exploration of novel arylpiperazine derivatives, focusing on their potential anxiolytic effects, sheds light on the significance of understanding the pharmacological mechanisms of compounds with complex structures like this compound. The anxiolytic-like effects of new compounds on the GABAergic and 5-HT systems demonstrate the intricate interplay between chemical structure and therapeutic potential, suggesting a direct involvement of 5-HT1A receptors and an indirect involvement of the GABAergic system in the mechanism of action of these compounds (Kędzierska et al., 2019).
Insights into Drug Development
The development and clinical trials of compounds similar to this compound offer invaluable insights into the challenges and considerations in bringing new therapeutic agents to market. For example, the Phase 2 efficacy trial of an oral 8-aminoquinoline for the treatment of visceral leishmaniasis highlights the importance of dosage determination, the evaluation of therapeutic efficacy, and the assessment of minimal toxicity (Sherwood et al., 1994).
Wirkmechanismus
Target of Action
The primary targets of SMR000022821 are yet to be definitively identified. For instance, some derivatives of pyridazinone have shown analgesic, anti-inflammatory, and antimicrobial activities . Another compound, a derivative of pyrimidine-5-carboxamide, has been found to inhibit acetylcholinesterase .
Mode of Action
For example, pyridazinone derivatives have been found to inhibit the cyclooxygenase enzyme (COX), which plays a key role in inflammation . Similarly, pyrimidine-5-carboxamide derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Biochemical Pathways
For instance, inhibition of COX by pyridazinone derivatives leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . Similarly, inhibition of acetylcholinesterase by pyrimidine-5-carboxamide derivatives increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed into the body, distributed to different tissues, metabolized, and finally excreted . These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that smr000022821 might have analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects .
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-33-16-15-29-23(31)20-8-7-18(17-21(20)26-24(29)32)22(30)25-9-10-27-11-13-28(14-12-27)19-5-3-2-4-6-19/h2-8,17H,9-16H2,1H3,(H,25,30)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCYFEYAAATWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)





![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)


